1-Methyl-6-nitrobenzimidazole
Overview
Description
1-Methyl-6-nitrobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, and they have been extensively studied for their diverse biological and pharmacological properties. The presence of a nitro group at the 6-position and a methyl group at the 1-position of the benzimidazole ring imparts unique chemical and biological characteristics to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-6-nitrobenzimidazole can be synthesized through various methods. One common approach involves the nitration of 1-methylbenzimidazole using a nitrating agent such as nitric acid or a nitric acid-sulfuric acid mixture. The reaction typically occurs under controlled temperature conditions to ensure selective nitration at the 6-position .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-nitrobenzimidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium tert-butoxide.
Major Products Formed:
Reduction: 1-Methyl-6-aminobenzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-6-nitrobenzimidazole has found applications in several scientific research fields:
Mechanism of Action
The mechanism of action of 1-Methyl-6-nitrobenzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This property is particularly useful in targeting hypoxic tumor cells in cancer therapy . Additionally, the compound can inhibit certain enzymes and interfere with cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
- 1-Methyl-5-nitrobenzimidazole
- 2-Methyl-6-nitrobenzimidazole
- 6-Nitrobenzimidazole
Comparison: 1-Methyl-6-nitrobenzimidazole is unique due to the specific positioning of the nitro and methyl groups, which influence its reactivity and biological activity. Compared to 1-Methyl-5-nitrobenzimidazole, the 6-nitro derivative may exhibit different electronic and steric effects, leading to variations in its chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
1-methyl-6-nitrobenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-5-9-7-3-2-6(11(12)13)4-8(7)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZQEZDKCBTTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202088 | |
Record name | 1H-Benzimidazole, 1-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-79-3 | |
Record name | 1-Methyl-6-nitro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5381-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole, 1-methyl-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5381-79-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazole, 1-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper "Vicarious Nucleophilic C-Amination of Nitrobenzene and 5- and 6-Nitro-1-methylbenzimidazoles"?
A1: The research article investigates a novel synthetic method called "vicarious nucleophilic substitution" to introduce amine groups into aromatic compounds. Specifically, the researchers demonstrate this method's effectiveness by applying it to nitrobenzene and two derivatives of 1-methylbenzimidazole: 5-nitro-1-methylbenzimidazole and 6-nitro-1-methylbenzimidazole []. The study focuses on the reaction conditions, yields, and potential applications of this synthetic approach.
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